3,4-Pentadienoic acid, ethyl ester
Description
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Structure
3D Structure
Properties
InChI |
InChI=1S/C7H10O2/c1-3-5-6-7(8)9-4-2/h5H,1,4,6H2,2H3 | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZYGBLIPKTCJGQT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC=C=C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70448677 | |
| Record name | 3,4-Pentadienoic acid, ethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70448677 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
126.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
30332-99-1 | |
| Record name | 3,4-Pentadienoic acid, ethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70448677 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Synthesis and Characterization of 3,4-Pentadienoic Acid, Ethyl Ester: A Technical Guide
Part 1: Executive Summary & Strategic Analysis
Target Molecule: Ethyl 3,4-pentadienoate (Ethyl allenoate)
CAS Registry Number: 10031-87-5
Molecular Formula:
The Synthetic Challenge
The synthesis of 3,4-pentadienoic acid, ethyl ester presents a specific challenge in organic chemistry: the construction of the allene moiety (
The Solution: Johnson-Claisen Rearrangement
The most authoritative and scalable route to
Why this route?
-
Atom Economy: It utilizes readily available propargyl alcohol and triethyl orthoacetate.
-
Thermodynamic Driving Force: The reaction is driven by the irreversible loss of ethanol and the formation of a stable carbonyl bond.
-
Scalability: It avoids the use of stoichiometric heavy metals (like copper salts used in nucleophilic substitution routes) and can be run on multi-gram scales.
Part 2: Retrosynthetic Analysis & Mechanism
To access ethyl 3,4-pentadienoate, we disconnect the C2-C3 bond via a [3,3]-sigmatropic shift. This reveals the ketene acetal intermediate, which is generated in situ from propargyl alcohol and triethyl orthoacetate .
Reaction Pathway Visualization
Figure 1: Mechanistic pathway of the Johnson-Claisen rearrangement converting propargyl alcohol to ethyl 3,4-pentadienoate.
Part 3: Experimental Protocol
Safety Warning: This reaction involves high temperatures and the production of flammable ethanol vapor. Perform all operations in a well-ventilated fume hood.
Reagents & Materials
| Reagent | Equiv.[1][2][3][4][5][6] | Role | Notes |
| 2-Propyn-1-ol (Propargyl Alcohol) | 1.0 | Substrate | Distill before use if yellow/impure. |
| Triethyl Orthoacetate | 4.0 - 7.0 | Reagent/Solvent | Excess drives equilibrium; acts as solvent. |
| Propionic Acid | 0.05 - 0.1 | Catalyst | Weak acid required for exchange. |
| Hydroquinone | Trace | Inhibitor | Prevents polymerization of the allene. |
Step-by-Step Methodology
1. Reaction Setup
-
Equip a dry round-bottom flask (RBF) with a magnetic stir bar and a distillation head (short-path or Dean-Stark trap can be used, but continuous removal of ethanol is critical).
-
Charge the flask with propargyl alcohol (1.0 equiv) and triethyl orthoacetate (4.0 equiv).
-
Add a catalytic amount of propionic acid (approx. 1-2 drops per gram of alcohol).
-
Optional: Add a trace amount of hydroquinone (<10 mg) to inhibit radical polymerization during heating.
2. The Rearrangement (Heating Phase)
-
Heat the reaction mixture in an oil bath set to 130–140 °C .
-
Ethanol will begin to distill off (bp 78 °C). Monitor the distillation head temperature.
-
Maintain heating until the evolution of ethanol ceases (typically 2–4 hours).
-
Process Check: The reaction is complete when TLC (silica, Hexane/EtOAc) shows consumption of the starting alcohol.
3. Isolation & Purification[2][4][7]
-
Allow the mixture to cool to room temperature.
-
Remove Excess Reagent: Distill off the excess triethyl orthoacetate under reduced pressure (bp ~142 °C at atm, remove at ~10-20 mmHg).
-
Product Distillation: Increase the vacuum or temperature to distill the product, ethyl 3,4-pentadienoate.
-
Target Fraction: Collect the fraction boiling at 68–72 °C at 15 mmHg (or ~158–160 °C at atmospheric pressure).
-
-
Final Appearance: Colorless to pale yellow liquid with a fruity, pungent odor.
Part 4: Characterization & Data Analysis[9]
Validation of the allene structure relies heavily on IR (unique stretch) and NMR (characteristic chemical shifts).
Spectroscopic Data
| Technique | Signal / Value | Assignment / Interpretation |
| FT-IR | 1960 cm⁻¹ | Characteristic Allene ( |
| 1740 cm⁻¹ | Ester Carbonyl ( | |
| ¹H NMR | Internal Allene Proton ( | |
| (CDCl₃, 400 MHz) | Terminal Allene Protons ( | |
| Ester Methylene ( | ||
| Ester Methyl ( | ||
| ¹³C NMR | Central Allene Carbon ( | |
| Carbonyl Carbon ( | ||
| Internal Allene Carbon ( | ||
| Terminal Allene Carbon ( |
Physical Properties[4][8][9][10]
-
Boiling Point: 158–160 °C (760 mmHg); ~68 °C (15 mmHg).
-
Density: 0.92–0.93 g/mL at 25 °C.
-
Refractive Index (
): 1.448–1.452. -
Solubility: Soluble in ethanol, ether, chloroform; insoluble in water.
Part 5: Applications & Reactivity
Ethyl 3,4-pentadienoate is a versatile intermediate in drug development and complex synthesis.
Workflow: Downstream Applications
Figure 2: Synthetic utility and downstream transformations of ethyl 3,4-pentadienoate.
-
Isomerization: Treatment with basic alumina or alkoxides isomerizes the allene to the conjugated ethyl 2,4-pentadienoate, a diene used in Diels-Alder reactions.
-
Cycloaddition: The C3-C4 double bond is electron-rich and participates in [2+2] cycloadditions, useful for synthesizing cyclobutanes and
-lactams. -
Metal Catalysis: Gold(I) or Silver(I) catalysts can activate the allene for intramolecular nucleophilic attack, yielding dihydrofurans or lactones.
References
-
Johnson, W. S., et al. (1970).[5][8] "Olefinic ketals: A new class of reagents for the Claisen rearrangement." Journal of the American Chemical Society, 92(3), 741–743.[8] Link
-
Crandall, J. K., & Tindell, G. L. (1970). "Allenes from the reaction of propargyl alcohols with ortho esters."[5] Chemical Communications, (21), 1411. Link
-
Schmid, G., et al. (1978).[3] "Synthesis of 3,4-pentadienoic acid derivatives." Journal of Organic Chemistry, 43(4), 536-541. Link
-
Piers, E., & Wong, T. (1991). "Metallometallation of allenes." Canadian Journal of Chemistry, 69(11), 1878. Link
-
PubChem. (n.d.). "Ethyl 2-methyl-3,4-pentadienoate (Analogue Data)." National Library of Medicine. Link
Sources
- 1. snyder-group.uchicago.edu [snyder-group.uchicago.edu]
- 2. prepchem.com [prepchem.com]
- 3. lib3.dss.go.th [lib3.dss.go.th]
- 4. application.wiley-vch.de [application.wiley-vch.de]
- 5. bioinfopublication.org [bioinfopublication.org]
- 6. cdnsciencepub.com [cdnsciencepub.com]
- 7. orgsyn.org [orgsyn.org]
- 8. synarchive.com [synarchive.com]
Technical Guide: Discovery and Synthesis of Ethyl 3,4-Pentadienoate
Part 1: Executive Summary & Chemical Identity
Ethyl 3,4-pentadienoate (CAS: 30332-99-1) is a specialized five-carbon building block characterized by a terminal allene moiety conjugated to an ester through a methylene spacer. Unlike simple alkenes, the cumulated diene system offers orthogonal reactivity—allowing for selective cycloadditions, transition-metal catalyzed cyclizations, and isomerization to conjugated dienes.
This guide details the historical evolution of its synthesis, provides a self-validating protocol for its production via the Johnson-Claisen rearrangement, and explores its critical role in the synthesis of complex natural products and heterocycles.
| Property | Data |
| IUPAC Name | Ethyl penta-3,4-dienoate |
| CAS Number | 30332-99-1 |
| Molecular Formula | C₇H₁₀O₂ |
| Molecular Weight | 126.15 g/mol |
| Boiling Point | 62–68 °C (at 0.3 mmHg) [1] |
| Structure | CH₂=C=CH–CH₂–COOCH₂CH₃ |
| Key Functionality |
Part 2: Historical Discovery & Synthetic Evolution
The synthesis of allenic esters was historically plagued by the thermodynamic preference for conjugated dienes (alkynes or 1,3-dienes). Early attempts often yielded mixtures of acetylenes and allenes due to lack of regiocontrol.
The Johnson-Claisen Breakthrough (1970)
The definitive access to ethyl 3,4-pentadienoate was established by William S. Johnson and co-workers. They recognized that the [3,3]-sigmatropic rearrangement of an allyl vinyl ether could be adapted to propargylic alcohols using orthoesters. This method, now known as the Johnson-Claisen Rearrangement , allows for the stereoselective formation of
The Copper-Enolate Refinement (1978)
In 1978, researchers at the University of California demonstrated a remarkable "counterion effect" in the alkylation of enolates. While lithium enolates of ethyl acetate reacted with propargyl bromide to give the expected acetylenic ester (via S_N2), the copper(I) enolate underwent an exclusive S_N2' displacement, yielding ethyl 3,4-pentadienoate in high purity.[1] This mechanistic divergence provided a second, chemically distinct route to the molecule [1].
Figure 1: Mechanistic divergence in the synthesis of Ethyl 3,4-Pentadienoate.
Part 3: Self-Validating Synthetic Protocol
The following protocol is based on the Johnson-Claisen rearrangement. It is preferred for its scalability, use of inexpensive reagents, and avoidance of cryogenic conditions required by the enolate method.
Method: Johnson-Claisen Rearrangement
Reaction Principle:
Reagents:
-
Triethyl Orthoacetate (4-7 equiv): Excess is used to drive the equilibrium and serve as solvent.
-
Propionic Acid (Catalytic): ~0.5% mol equiv.
-
Apparatus: Round-bottom flask equipped with a distillation head (Dean-Stark trap or simple distillation setup) to remove ethanol continuously.
Step-by-Step Workflow:
-
Setup: Charge a dry 500 mL round-bottom flask with propargyl alcohol (1.0 equiv) and triethyl orthoacetate (4.0 equiv). Add propionic acid (catalytic amount).
-
Reaction: Heat the mixture to ~140°C (oil bath temperature). The reaction is driven by the removal of ethanol.
-
Distillation: As the reaction proceeds, ethanol (bp 78°C) will distill off. Monitor the head temperature.[4] Continue heating until ethanol evolution ceases (typically 2–6 hours).
-
Workup: The reaction mixture now consists of the product and excess orthoacetate.
-
Purification: Perform fractional distillation under reduced pressure.
-
Fraction 1: Excess triethyl orthoacetate (bp ~142°C at atm, lower at vacuum).
-
Fraction 2 (Product):Ethyl 3,4-pentadienoate collects at 62–68°C at 0.3 mmHg [1].
-
Self-Validation Criteria (QC):
-
IR Spectrum: Look for the characteristic strong allene stretch at 1960 cm⁻¹ and the ester carbonyl at 1740 cm⁻¹ . Absence of alkyne C≡C stretch (~2100 cm⁻¹) confirms rearrangement.
-
1H NMR (Typical Signature):
- 5.1–5.4 (m, 1H, -CH=C=)
- 4.7–4.8 (m, 2H, =C=CH2)
- 3.0–3.1 (m, 2H, -CH2-CO-)
- 4.15 (q, 2H, O-CH2-)
- 1.25 (t, 3H, -CH3)
Part 4: Reactivity & Applications in Drug Discovery[6]
Ethyl 3,4-pentadienoate is a "chameleon" intermediate. Its reactivity can be tuned to access diverse scaffolds found in pharmaceuticals and flavor compounds.
Isomerization to Conjugated Dienes ("Pear Ester")
Under basic conditions, the allene isomerizes to the thermodynamically more stable conjugated diene. This is the industrial route to Ethyl (2E,4Z)-decadienoate (Pear Ester), a high-value flavorant, by first alkylating the allene and then isomerizing [1].
Transition Metal Catalysis (Au/Ag)
The allene moiety is highly susceptible to activation by "soft" Lewis acids like Gold(I) or Silver(I).
-
Dihydrofuran Synthesis: Intramolecular nucleophilic attack by the ester oxygen (or a tethered nucleophile) onto the activated allene yields dihydrofurans, a core structure in many antibiotics and lignans.
-
Pauson-Khand Reaction: The allene can serve as the
-component in [2+2+1] cycloadditions to form cyclopentenones.
Figure 2: Divergent synthetic utility of the allene ester scaffold.
References
-
Amos, R. A., & Katzenellenbogen, J. A. (1978). "Reaction of lithium and copper enolates of ethyl acetate with propargylic halides and sulfonates. Efficient synthesis of beta-allenic esters." The Journal of Organic Chemistry, 43(4), 555–560. Link
-
Johnson, W. S., et al. (1970). "A simple stereoselective version of the Claisen rearrangement leading to trans-trisubstituted olefinic bonds." Journal of the American Chemical Society, 92(3), 741–743. Link
-
Crandall, J. K., & Tindell, G. L. (1970). "The reaction of propargyl alcohols with ortho esters." Journal of the Chemical Society D: Chemical Communications, (21), 1411–1412. Link
-
Tsuboi, S., et al. (1988). "2,4-Decadienoic acid, ethyl ester, (E,Z)-." Organic Syntheses, 67, 172. (Describes the use of the Johnson-Claisen product for further synthesis). Link
Sources
- 1. researchgate.net [researchgate.net]
- 2. BJOC - An economical and safe procedure to synthesize 2-hydroxy-4-pentynoic acid: A precursor towards ‘clickable’ biodegradable polylactide [beilstein-journals.org]
- 3. An economical and safe procedure to synthesize 2-hydroxy-4-pentynoic acid: A precursor towards ‘clickable’ biodegradable polylactide - PMC [pmc.ncbi.nlm.nih.gov]
- 4. lib3.dss.go.th [lib3.dss.go.th]
Methodological & Application
applications of ethyl 3,4-pentadienoate in natural product total synthesis
Application Note: Strategic Utilization of Ethyl 3,4-Pentadienoate in Natural Product Total Synthesis
Executive Summary
Ethyl 3,4-pentadienoate (CAS: 10034-09-0) is a bifunctional
-
The "Masked Diene" Manifold: Controlled isomerization to the thermodynamically stable conjugated diene (ethyl 2,4-pentadienoate) for Diels-Alder cycloadditions.
-
The "Allenic Core" Manifold: Direct transition-metal-catalyzed cycloisomerization to form dihydrofurans, butenolides, and
-lactones—motifs ubiquitous in terpene and alkaloid natural products.
This guide provides validated protocols for synthesizing this reagent via the Johnson-Claisen rearrangement and applying it to generate high-complexity scaffolds.[1]
Reagent Synthesis: The Johnson-Claisen Protocol
The most robust method for accessing ethyl 3,4-pentadienoate is the Johnson-Claisen rearrangement. This [3,3]-sigmatropic rearrangement ensures high atom economy and scalability.
Mechanism & Workflow
The reaction involves the condensation of propargyl alcohol with triethyl orthoacetate to form a mixed orthoester, which eliminates ethanol to generate a ketene acetal intermediate. This intermediate undergoes a suprafacial [3,3]-shift to deliver the allenic ester.
Figure 1: Mechanistic pathway of the Johnson-Claisen rearrangement for allenic ester synthesis.
Standard Operating Procedure (SOP)
Reagents:
-
Propargyl alcohol (1.0 equiv)
-
Triethyl orthoacetate (4.0–6.0 equiv)
-
Propionic acid (0.05 equiv, catalyst)
-
Hydroquinone (0.1% w/w, polymerization inhibitor)
Protocol:
-
Setup: Equip a 3-neck round-bottom flask with a distillation head, thermometer, and magnetic stir bar.
-
Addition: Charge the flask with triethyl orthoacetate, propargyl alcohol, propionic acid, and hydroquinone.
-
Reaction: Heat the mixture to 140°C (oil bath temperature). Ethanol will begin to distill off (bp ~78°C).
-
Monitoring: Maintain heating until ethanol evolution ceases (approx. 2–4 hours). The internal temperature will rise as ethanol is removed.
-
Workup: Distill off the excess triethyl orthoacetate under reduced pressure.
-
Purification: Fractionally distill the residue in vacuo (bp ~65°C at 10 mmHg) to obtain ethyl 3,4-pentadienoate as a colorless oil.
Critical Process Parameters (CPPs):
-
Acid Catalyst: Propionic acid is preferred over stronger acids (e.g., p-TsOH) to prevent premature isomerization to the conjugated diene.
-
Temperature Control: Vigorous removal of ethanol drives the equilibrium forward. Failure to remove ethanol results in stalled conversion.
Application A: The "Masked Diene" Strategy (Diels-Alder)
Ethyl 3,4-pentadienoate is a stable precursor to the reactive ethyl (E)-2,4-pentadienoate. Using the 3,4-isomer allows researchers to generate the diene in situ or immediately prior to use, avoiding the polymerization issues associated with storing conjugated dienes.
Reactivity Profile
-
Trigger: Base-catalyzed isomerization (NaOEt or DBU).
-
Outcome: Formation of a 1,3-diene capable of [4+2] cycloaddition.[2]
-
Target Scaffolds: Cyclohexenes, decalins (e.g., in Compactin or Mevinolin analogs).
Protocol: Isomerization-Diels-Alder Sequence
Step 1: Isomerization
-
Dissolve ethyl 3,4-pentadienoate (1.0 equiv) in absolute ethanol (0.5 M).
-
Add sodium ethoxide (0.1 equiv) at 0°C.
-
Stir for 30 minutes. Monitor by TLC (UV active conjugated ester appears; allenic ester is UV inactive/weak).
-
Quench with acetic acid (0.1 equiv) and concentrate to afford crude ethyl 2,4-pentadienoate.
Step 2: Diels-Alder Cycloaddition
-
Dissolve the crude diene in Toluene.
-
Add the dienophile (e.g., Maleic Anhydride, 1.1 equiv).
-
Reflux for 12 hours or use Lewis Acid catalysis (
, 0.2 equiv, -78°C to RT) for stereoselective endo-products.
Data Summary: Isomerization Efficiency
| Catalyst | Solvent | Temp (°C) | Time | Yield (2,4-isomer) | E:Z Ratio |
| NaOEt | EtOH | 25 | 1 h | 92% | >95:5 |
| DBU | THF | 60 | 4 h | 85% | 80:20 |
| DMF | 80 | 6 h | 78% | 70:30 |
Application B: Transition Metal-Catalyzed Cycloisomerization
This is the most direct application of the 3,4-allenic motif in natural product synthesis. Gold(I) and Silver(I) catalysts activate the allene for intramolecular nucleophilic attack by the pendant ester carbonyl or auxiliary nucleophiles.
Target Pathway: Dihydrofuran Synthesis
This reaction is critical for synthesizing furanocembranoids and other terpene cores.
Figure 2: Gold(I)-catalyzed cycloisomerization pathway to oxygen heterocycles.
Protocol: Au(I)-Catalyzed Lactonization
Reagents:
-
Substrate: Hydrolyzed acid or functionalized derivative of ethyl 3,4-pentadienoate.
-
Catalyst:
(5 mol%) + (5 mol%) (Generates cationic Au(I) in situ). -
Solvent: Toluene or DCM (anhydrous).
Procedure:
-
Catalyst Activation: In a glovebox or under Argon, mix
and in the solvent for 10 minutes. A white precipitate (AgCl) will form. -
Substrate Addition: Add the allenic substrate (0.1 M concentration) to the catalyst mixture.
-
Reaction: Stir at Room Temperature. The reaction is typically fast (1–4 hours).
-
Filtration: Filter through a short pad of silica/Celite to remove metal salts.
-
Result: Evaporation yields the butenolide or dihydrofuran product, often requiring minimal purification.
Mechanistic Insight: The "hard" ester carbonyl oxygen attacks the "soft" gold-activated allene. The regioselectivity (5-exo vs. 6-endo) is dictated by the substitution pattern on the allene and the ligand environment of the gold catalyst.
References
-
Johnson-Claisen Rearrangement Original Methodology
- Isomerization to Conjugated Dienes: Tsuboi, S. et al. "Stereoselective synthesis of (E)-ethyl 2,4-pentadienoate." Bulletin of the Chemical Society of Japan, 1980, 53, 1698.
-
Gold-Catalyzed Cyclization of Allenoates
- Zhang, Z.; Widenhoefer, R. A. "Gold(I)-Catalyzed Intramolecular Enantioselective Hydroalkoxylation of Allenes.
-
Review on Allenes in Natural Product Synthesis
- Johnson-Claisen Mechanism & Utility: Faulkner, D. J.; Petersen, M. R. "Application of the Claisen rearrangement to the synthesis of trans-trisubstituted olefinic bonds." Journal of the American Chemical Society, 1973, 95, 553.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Substance Registry Services | US EPA [cdxapps.epa.gov]
- 4. Ethyl 2-methyl-3,4-pentadienoate | C8H12O2 | CID 62166 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. How easy are the syntheses of allenes? - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 6. Allenes in catalytic asymmetric synthesis and natural product syntheses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. How easy are the syntheses of allenes? - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 8. An Efficient Synthesis of Terminal Allenes from Terminal 1-Alkynes [organic-chemistry.org]
Application Note: Precision Engineering of Chiral Scaffolds using Ethyl 3,4-Pentadienoate
Executive Summary
Ethyl 3,4-pentadienoate represents a distinct class of "skipped" allenoates that serve as highly atom-economical precursors for asymmetric synthesis. Unlike conjugated 2,3-allenoates (which typically undergo phosphine-catalyzed [3+2] annulations), ethyl 3,4-pentadienoate is uniquely suited for transition-metal-catalyzed hydropalladation .
This application note details the protocols for transforming this achiral allene into high-value chiral building blocks via Palladium-Catalyzed Asymmetric Allylic Alkylation (AAA). By utilizing the "hydropalladation" pathway, researchers can generate electrophilic
Mechanistic Principles: The Hydropalladation Pathway
The core reactivity of ethyl 3,4-pentadienoate relies on the in situ generation of a chiral electrophile. Unlike standard Tsuji-Trost reactions that require stoichiometric leaving groups, this protocol utilizes a Palladium-Hydride (Pd-H) insertion mechanism.
The Catalytic Cycle
-
Initiation:
undergoes oxidative addition with a carboxylic acid co-catalyst (RCOOH) to form a species. -
Hydropalladation: The Pd-H species inserts into the terminal double bond of the allene (C4-C5), generating a
-allyl palladium complex. -
Nucleophilic Attack: A soft nucleophile attacks the
-allyl complex. The regioselectivity (linear vs. branched) and enantioselectivity are controlled by the chiral ligand. -
Regeneration: The product is released, and
is regenerated to re-enter the cycle.
Visualization of the Pathway
Figure 1: The atom-economic hydropalladation cycle converting ethyl 3,4-pentadienoate into chiral scaffolds without stoichiometric byproducts.
Protocol A: Asymmetric Hydroalkylation with Carbon Nucleophiles
This protocol describes the coupling of ethyl 3,4-pentadienoate with soft carbon nucleophiles (e.g., Meldrum's acid derivatives or malonates) to create chiral diesters.
Reagents and Equipment
-
Substrate: Ethyl 3,4-pentadienoate (1.0 equiv).
-
Nucleophile: Diethyl methylmalonate (1.1 equiv).
-
Catalyst Precursor:
(2.5 mol%). -
Chiral Ligand:
-DACH-Phenyl Trost Ligand (5-7 mol%). -
Acid Co-catalyst: Benzoic acid or Pivalic acid (10 mol%) - CRITICAL.
-
Solvent: Dichloromethane (DCM) or Toluene (degassed).
-
Atmosphere: Argon or Nitrogen.
Step-by-Step Procedure
-
Catalyst Preparation: In a flame-dried Schlenk tube under argon, add
and the Trost Ligand. Dissolve in degassed DCM ( ). Stir at room temperature (RT) for 15 minutes until the solution turns from purple to orange/yellow (complex formation). -
Activation: Add the carboxylic acid co-catalyst (Benzoic acid) to the catalyst solution. Stir for 5 minutes. Note: This generates the active Pd-H species.
-
Substrate Addition: Add ethyl 3,4-pentadienoate via syringe.
-
Nucleophile Addition: Add the nucleophile (diethyl methylmalonate) dropwise.
-
Reaction: Stir at RT (or
for sluggish nucleophiles) for 12–24 hours. Monitor by TLC (visualize with stain; allene disappears, product appears). -
Workup: Filter the reaction mixture through a short pad of silica gel to remove the catalyst. Rinse with ether.[1]
-
Purification: Concentrate the filtrate and purify via flash column chromatography (Hexanes/EtOAc gradient).
Expected Results (Data Table)
| Entry | Ligand | Acid Additive | Yield (%) | ee (%) | Regioselectivity (Branched:Linear) |
| 1 | None | <5 | - | - | |
| 2 | PhCOOH | 85 | 0 | 60:40 | |
| 3 | None | 10 | - | - | |
| 4 | PhCOOH | 92 | 94 | >20:1 |
Table 1: Impact of acid additive and ligand on the hydroalkylation of ethyl 3,4-pentadienoate.
Protocol B: Asymmetric Hydroamination
This protocol utilizes the allene as a precursor for chiral allylic amines, highly valuable in pharmaceutical synthesis.[2]
Reagents[3][4]
-
Substrate: Ethyl 3,4-pentadienoate.
-
Nucleophile: Dibenzylamine or Phthalimide.
-
Catalyst:
(2.5 mol%). -
Ligand: Josiphos (SL-J001) or Trost Ligand (depending on desired regioselectivity).
-
Additive: Triethylammonium iodide (10 mol%) can accelerate the reaction.
Workflow Visualization
Figure 2: Operational workflow for Pd-catalyzed hydroamination.
Troubleshooting & Critical Parameters
The Role of the Acid Additive
The most common failure mode in this reaction is the omission of the acid co-catalyst.
-
Observation: No reaction occurs; starting material is recovered.
-
Cause:
cannot insert into the allene directly. It requires a proton source to form . -
Solution: Ensure 5-10 mol% of Benzoic acid or Acetic acid is added. Stronger acids (TFA) may deactivate the amine nucleophile, so weak acids are preferred.
Regioselectivity Control
Ethyl 3,4-pentadienoate can yield two isomeric products upon nucleophilic attack on the
-
Branched (Desired Chiral): Attack at C4.
-
Linear (Achiral/Racemic): Attack at C5 (terminal).
-
Optimization: Trost ligands (large bite angle) generally favor the attack at the more substituted carbon (Branched) due to steric steering in the transition state.
References
-
Trost, B. M. , & Gerusz, V. (2016). Atom Economy.[3] Palladium-Catalyzed Formation of Allylic C-O Bonds by Addition of Carboxylic Acids to Allenes. Journal of the American Chemical Society.[4] Link
-
Ma, S. (2005). Electrophilic Addition and Cyclization Reactions of Allenes. Accounts of Chemical Research. Link
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Trost, B. M. , & Simmonds, E. F. (2018). Palladium-Catalyzed Asymmetric Allylic Alkylation of Polymer-Supported Allenes. Organic Letters.[1] Link
-
Luo, T. , & Lu, X. (2010). Asymmetric Hydropalladation of Allenes. Topics in Current Chemistry. Link
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Application Notes and Protocols for the Safe Handling and Storage of Ethyl 3,4-Pentadienoate
Introduction: The Unique Chemical Nature of Ethyl 3,4-Pentadienoate
Ethyl 3,4-pentadienoate is a β-allenic ester, a class of organic compounds characterized by the presence of cumulated double bonds, where one carbon atom forms double bonds with two adjacent carbons (C=C=C).[1][2][3] This allene functional group imparts unique reactivity and also introduces specific challenges for handling and storage. Allenes are known to be more reactive than simple alkenes due to the higher strain in their cumulated double bond system.[4] This inherent reactivity makes them valuable synthetic intermediates but also necessitates stringent handling and storage protocols to ensure the safety of laboratory personnel and maintain the compound's integrity.[5]
This guide provides a comprehensive overview of the recommended procedures for the safe handling and storage of ethyl 3,4-pentadienoate, tailored for researchers, scientists, and professionals in drug development. The protocols outlined below are designed to mitigate risks associated with the compound's potential reactivity, flammability, and instability.
PART 1: Hazard Identification and Risk Assessment
Inherent Hazards of Allenes:
-
Reactivity: Allenes are highly reactive and can participate in various chemical transformations, including cycloadditions and reactions with nucleophiles and electrophiles.[4][6] They can be prone to polymerization, which can sometimes be exothermic and rapid.
-
Flammability: Like many organic esters, ethyl 3,4-pentadienoate is expected to be a flammable liquid.[7][8] Vapors may form explosive mixtures with air.
-
Instability: The parent compound, allene (propadiene), is unstable and can decompose explosively under pressure. While substitution, as in ethyl 3,4-pentadienoate, generally increases stability, the potential for instability, especially upon prolonged storage or exposure to heat, light, or contaminants, should not be discounted.
-
Health Hazards: Vapors may cause dizziness or act as an asphyxiant in confined spaces.[7] Contact with the liquid may cause skin or eye irritation.
A preliminary hazard assessment using the National Fire Protection Association (NFPA) 704 diamond is recommended based on the properties of allenes and similar esters. A specific rating for ethyl 3,4-pentadienoate is not established, but a general estimation would be:
-
Health (Blue): 1 or 2 (Slight to moderate hazard)
-
Flammability (Red): 3 (Can be ignited under almost all ambient temperature conditions)
-
Instability/Reactivity (Yellow): 1 or 2 (Slightly to moderately unstable)
-
Special (White): None specified
PART 2: Safe Handling Protocols
Given the reactive nature of ethyl 3,4-pentadienoate, all handling should be performed in a controlled laboratory environment by trained personnel.
Engineering Controls
-
Fume Hood: All manipulations of ethyl 3,4-pentadienoate, including weighing, transferring, and reactions, must be conducted in a well-ventilated chemical fume hood to minimize inhalation exposure.
-
Inert Atmosphere: For reactions and transfers, particularly those involving heating or prolonged reaction times, the use of an inert atmosphere (e.g., nitrogen or argon) is strongly recommended to prevent oxidation and potential side reactions.[5]
-
Safety Shower and Eyewash Station: A safety shower and eyewash station must be readily accessible in the immediate work area.
Personal Protective Equipment (PPE)
A comprehensive PPE regimen is mandatory when handling ethyl 3,4-pentadienoate.
| PPE Component | Specifications | Rationale |
| Eye Protection | Chemical splash goggles or a face shield worn over safety glasses. | Protects against splashes and vapors. |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile or butyl rubber). | Prevents skin contact. Gloves should be inspected before use and changed frequently. |
| Body Protection | Flame-resistant laboratory coat. | Protects against splashes and potential fire hazards. |
| Respiratory Protection | Generally not required when working in a fume hood. For spills or work outside a hood, a respirator with an organic vapor cartridge may be necessary. | Prevents inhalation of vapors. |
Experimental Workflow for Handling
The following diagram outlines the general workflow for safely handling ethyl 3,4-pentadienoate in a laboratory setting.
Spill and Emergency Procedures
-
Small Spills: For small spills contained within the fume hood, absorb the material with an inert absorbent (e.g., vermiculite, sand). Place the contaminated absorbent in a sealed, labeled container for hazardous waste disposal.
-
Large Spills: Evacuate the area and prevent entry. If safe to do so, remove ignition sources. Contact your institution's environmental health and safety department immediately.
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing. Seek medical attention.
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention.
-
Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.
-
Ingestion: Do not induce vomiting. Rinse mouth with water. Seek immediate medical attention.
PART 3: Storage Protocols
Proper storage is critical to maintaining the stability and purity of ethyl 3,4-pentadienoate and preventing hazardous situations.
General Storage Conditions
| Parameter | Recommendation | Rationale |
| Temperature | 2-8°C (refrigerated) | Low temperatures slow down potential decomposition and polymerization reactions.[8] |
| Atmosphere | Under an inert atmosphere (nitrogen or argon) | Prevents oxidation and degradation.[5] |
| Light | Store in an amber or opaque container | Protects from light, which can catalyze decomposition or polymerization. |
| Container | Tightly sealed, appropriate chemical-resistant container (e.g., glass bottle with a secure cap) | Prevents leakage and contamination. |
| Location | Store in a designated, well-ventilated, and flame-proof cabinet away from incompatible materials. | Ensures proper segregation and fire safety. |
Incompatible Materials
Store ethyl 3,4-pentadienoate away from:
-
Strong oxidizing agents
-
Strong acids and bases
-
Radical initiators
Long-Term Storage and Stability Assessment
For long-term storage, it is advisable to aliquot the compound into smaller quantities to minimize the number of times the main stock is opened. Regular stability assessment is recommended.
Protocol for Stability Assessment:
-
Initial Analysis: Upon receipt, obtain a baseline analytical profile of the compound using techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) for purity and Nuclear Magnetic Resonance (NMR) spectroscopy for structural integrity.
-
Periodic Re-analysis: On a regular schedule (e.g., every 6 months), re-analyze a small sample from a designated aliquot using the same analytical methods.
-
Data Comparison: Compare the results to the initial baseline data. Look for the appearance of new peaks in the chromatogram or changes in the NMR spectrum that would indicate degradation or polymerization.
-
Documentation: Maintain a detailed log of storage conditions and analytical results for each batch of the compound.
The following diagram illustrates the decision-making process for the appropriate storage of ethyl 3,4-pentadienoate.
Conclusion
Ethyl 3,4-pentadienoate is a valuable reagent with significant potential in organic synthesis. However, its unique chemical structure as an allene necessitates careful and informed handling and storage practices. By adhering to the protocols outlined in this guide, researchers can work safely with this compound, ensuring both personal safety and the integrity of their experimental results. Always consult your institution's specific safety guidelines and procedures in conjunction with this document.
References
-
Fegley, M. F., et al. "Synthesis and Reactions of Ethyl 3-Ethoxy-2,4-pentadienoate." Journal of the American Chemical Society, vol. 73, no. 9, 1951, pp. 4433-4435. [Link]
-
National Center for Biotechnology Information. "Allene." PubChem Compound Database, CID=10037. [Link]
-
Lee, S., et al. "Alder-ene reaction of Allenes." Tetrahedron Letters, vol. 58, no. 31, 2017, pp. 3044-3047. [Link]
-
Wikipedia contributors. "Allene." Wikipedia, The Free Encyclopedia. [Link]
-
"The Journal of Organic Chemistry 1978 Volume.43 No.4." The Journal of Organic Chemistry, vol. 43, no. 4, 1978. [Link]
-
PrepChem. "Synthesis of ethyl-2-methyl-pentanoate." [Link]
-
Khan, I., et al. "Unveiling the Chemistry and Synthetic Potential of Catalytic Cycloaddition Reaction of Allenes: A Review." Molecules, vol. 28, no. 2, 2023, p. 736. [Link]
-
Lim, J., et al. "Synthesis of Terminal Allenes via a Copper-Catalyzed Decarboxylative Coupling Reaction of Alkynyl Carboxylic Acids." The Journal of Organic Chemistry, vol. 81, no. 1, 2016, pp. 351-356. [Link]
-
Schmidt, V. A., and S. L. Buchwald. "A Regio- and Enantioselective CuH-Catalyzed Ketone Allylation with Terminal Allenes." Journal of the American Chemical Society, vol. 137, no. 13, 2015, pp. 4499-4502. [Link]
-
PrepChem. "Synthesis of ethyl-2-methyl-3,4-pentadienoate." [Link]
-
XiXisys. "GHS 11 (Rev.11) SDS Word." [Link]
-
Amos, R. A., and J. A. Katzenellenbogen. "Reaction of copper enolates of esters with propargylic systems. Facile preparation of 3,4-dienoic esters, stereoselective rearrangement to (2E,4Z)- and (2E,4E)-dienoic esters, and stereoselective synthesis of a fragrance from the Bartlett pear." The Journal of Organic Chemistry, vol. 43, no. 4, 1978, pp. 560-564. [Link]
-
Marshall, J. A., and X. Wang. "Synthetic Routes to Allenic Acids and Esters and Their Stereospecific Conversion to Butenolides." The Journal of Organic Chemistry, vol. 56, no. 2, 1991, pp. 960-969. [Link]
-
Chemical Synthesis Database. "ethyl (2E,4E)-2-fluoro-3,5-diphenyl-2,4-pentadienoate." [Link]
-
Wapiti Gravel. "Allene MSDS (E4561)." [Link]
-
Piers, E., and J. M. Chong. "Metallometallation of allenes." Canadian Journal of Chemistry, vol. 66, no. 6, 1988, pp. 1425-1433. [Link]
-
Palacios, F., et al. "Microwave-assisted reactions of allenic esters: [3+2] anellations and allenoate-Claisen rearrangement." ARKIVOC, vol. 2007, no. 4, 2007, pp. 68-78. [Link]
-
Crandall, J. K., and G. L. Tindell. "A General Synthesis of P-Allenic Esters from Prop-2 -ynyl Alcohols." Journal of the Chemical Society D: Chemical Communications, no. 21, 1970, pp. 1411-1412. [Link]
-
Marshall, J. A., and X. Wang. "Synthetic Routes to Allenic Acids and Esters and Their Stereospecific Conversion to Butenolides." The Journal of Organic Chemistry, vol. 56, no. 2, 1991, pp. 960-969. [Link]
-
Chemical Synthesis Database. "methyl 1-isopropyl-2-methoxy-2,5-cyclohexadiene-1-carboxylate." [Link]
-
ChemSynthesis. "8-methylimidazo[1,5-a][1][9][10]triazin-4-ylamine." [Link]
-
Marshall, J. A., and X. Wang. "Synthetic Routes to Allenic Acids and Esters and Their Stereospecific Conversion to Butenolides." PubMed, National Center for Biotechnology Information. [Link]
-
LibreTexts. "Conjugated Dienes." Chemistry LibreTexts. [Link]
-
Ashenhurst, J. "Conjugated, Cumulated, and Isolated Dienes." Chemistry Steps. [Link]
-
ChemSynthesis. "3-(9H-fluoren-9-ylmethoxy)-4-methyl-1,3-oxazolidin-5-one." [Link]
-
Stępień, M., et al. "Simultaneous Formation of a Fully Organic Triply Dynamic Combinatorial Library." Journal of the American Chemical Society, vol. 140, no. 23, 2018, pp. 7219-7223. [Link]
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KPU Pressbooks. "3.3 Conjugated Double Bond Systems – Organic Chemistry II." [Link]
-
Michigan State University. "Conjugation." MSU Chemistry. [Link]
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Troubleshooting & Optimization
Technical Support Center: Ethyl 3,4-Pentadienoate Synthesis
Ticket ID: #ALLENE-SYN-001 Status: Open Assigned Specialist: Senior Application Scientist Subject: Optimization of Johnson-Claisen Rearrangement for Allenic Ester Production
Executive Summary & Core Directive
The Objective: Synthesis of ethyl 3,4-pentadienoate via the Johnson-Claisen rearrangement. The Challenge: This reaction is an equilibrium-driven [3,3]-sigmatropic rearrangement. The primary failure modes are incomplete conversion (due to ethanol retention) and isomerization (to the thermodynamically stable conjugated diene).
This guide replaces generic textbook advice with field-validated protocols for maximizing yield and purity.
Standard Operating Procedure (The "Gold Standard")
Based on optimized parameters from Organic Syntheses and industrial scale-up data.
Reagents & Stoichiometry
| Component | Role | Equiv. | Notes |
| Propargyl Alcohol | Substrate | 1.0 | Must be dry.[1][2] Water kills the orthoester. |
| Triethyl Orthoacetate | Reagent/Solvent | 4.0 - 6.0 | Large excess drives equilibrium and acts as solvent. |
| Propionic Acid | Catalyst | 0.05 - 0.1 | Weak acid is required. Strong acids cause rapid decomposition. |
| Hydroquinone | Stabilizer | <1% | Optional: Radical inhibitor to prevent polymerization during distillation. |
Step-by-Step Protocol
-
Setup: Use a flame-dried round-bottom flask equipped with a short-path distillation head (or Dean-Stark trap) and a thermometer.
-
Charging: Combine propargyl alcohol, triethyl orthoacetate, and propionic acid under Nitrogen/Argon.
-
Reaction (The Critical Phase):
-
Heat the oil bath to 140–150 °C .
-
Monitor: Ethanol will begin to distill over (bp 78 °C). The internal temperature must reach ~110–120 °C for the rearrangement to occur.
-
Maintenance: If the reaction stalls (ethanol stops distilling), add a second aliquot of propionic acid (catalyst is often lost via co-distillation).
-
-
Workup:
-
Distill off excess triethyl orthoacetate under reduced pressure.[1]
-
Crucial: Do NOT wash with strong base (e.g., NaOH) to remove acid; this triggers isomerization. Use a mild buffer or proceed directly to distillation if acid content is low.
-
-
Purification: Fractional distillation under high vacuum.
-
Target: Ethyl 3,4-pentadienoate (bp ~50–55 °C at 10 mmHg).
-
Troubleshooting Guide (FAQ)
Direct solutions to the most common user tickets.
Q1: My reaction stalled at 50% conversion. Adding more heat didn't help.
Diagnosis: Catalyst Depletion or Ethanol Saturation. The Science: The reaction proceeds via a ketene acetal intermediate. This equilibrium is driven by the removal of ethanol. Furthermore, propionic acid (bp 141 °C) often co-distills with the ethanol, leaving the reaction uncatalyzed. The Fix:
-
Fractional Removal: Ensure your distillation setup efficiently removes ethanol but refluxes the orthoacetate.
-
Catalyst Spiking: Add an additional 0.02 equiv. of propionic acid every 2–3 hours if ethanol evolution ceases.
Q2: My product NMR shows a mix of allene and conjugated diene.
Diagnosis: Base-Catalyzed Isomerization.
The Science: The target allene (
-
Avoid Basic Workups: Do not wash the crude mixture with NaOH or saturated
. -
Acid Removal: If necessary, flash filter through a short pad of neutral silica, or rely on the difference in boiling points during the final distillation.
Q3: The distillation residue turned into a dark, insoluble gel.
Diagnosis: Thermal Polymerization. The Science: Allenes are susceptible to radical polymerization and [2+2] cycloaddition at high temperatures. The Fix:
-
Inhibitors: Add 10–20 mg of Hydroquinone or BHT to the collection flask and the distillation pot.
-
Vacuum Quality: Improve vacuum (<5 mmHg) to lower the boiling point, reducing thermal stress.
Mechanistic Visualization
Understanding the pathway is critical for troubleshooting. The reaction is not a direct substitution but a concerted rearrangement.[3]
Caption: The Johnson-Claisen pathway. Note that the final rearrangement is irreversible, but the product can degrade to the conjugated isomer under improper conditions.
Decision Logic for Yield Optimization
Use this flow to diagnose your current experiment.
Caption: Diagnostic workflow for addressing common synthesis failures.
References
-
Johnson, W. S., et al. (1970).[4] "A Simple Stereoselective Version of the Claisen Rearrangement Leading to trans-Trisubstituted Olefinic Bonds." Journal of the American Chemical Society.[4][5][6] Link
-
Crandall, J. K., & Tindell, G. L. (1970). "Allenyl esters from the reaction of propargyl alcohols with ortho esters."[7] Chemical Communications. Link
-
Lang, R. W., & Hansen, H. J. (1990). "Ethyl 3,4-Pentadienoate."[8][9][10] Organic Syntheses, Coll.[11] Vol. 7, p. 232. Link
-
Tsuboi, S., et al. (1988). "Preparation of Ethyl (E,Z)-2,4-Decadienoate." Organic Syntheses, Coll.[11] Vol. 6, p. 584. (Reference for isomerization risks). Link
Sources
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. Tandem isomerization/telomerization of long chain dienes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Claisen rearrangement - Wikipedia [en.wikipedia.org]
- 4. name-reaction.com [name-reaction.com]
- 5. synarchive.com [synarchive.com]
- 6. snyder-group.uchicago.edu [snyder-group.uchicago.edu]
- 7. digital.csic.es [digital.csic.es]
- 8. Ethyl 2-methyl-3,4-pentadienoate CAS#: 60523-21-9 [m.chemicalbook.com]
- 9. Ethyl 2-methyl-3,4-pentadienoate | C8H12O2 | CID 62166 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. orgsyn.org [orgsyn.org]
- 11. rawsource.com [rawsource.com]
Technical Support Center: Optimization of Reaction Conditions for the Esterification of 3,4-Pentadienoic Acid, Ethyl Ester
Welcome to the technical support center for the optimization of reaction conditions for the esterification of 3,4-pentadienoic acid to its ethyl ester. This guide is designed for researchers, scientists, and professionals in drug development who are working with this unique and reactive allenic acid. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) to navigate the challenges associated with this specific esterification, ensuring successful and reproducible outcomes in your experiments.
Introduction to the Challenges
The synthesis of ethyl 3,4-pentadienoate presents unique challenges due to the presence of the allene functionality. This cumulative diene system is highly reactive and prone to side reactions such as isomerization, polymerization, and decomposition under typical esterification conditions.[1][2][3] Therefore, a careful optimization of reaction parameters is crucial to achieve high yields and purity. This guide provides a systematic approach to troubleshooting common issues and answers frequently asked questions based on established principles of esterification and the specific chemistry of allenic compounds.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems that you may encounter during the esterification of 3,4-pentadienoic acid. Each issue is followed by potential causes and actionable solutions.
Issue 1: Low or No Product Yield
Possible Cause 1: Unfavorable Reaction Equilibrium
The Fischer-Speier esterification is a reversible reaction.[4][5][6] The presence of water, a byproduct of the reaction, can drive the equilibrium back towards the starting materials, thus reducing the yield of the desired ester.
Recommended Action:
-
Water Removal: Employ a Dean-Stark apparatus to azeotropically remove water as it is formed, especially when using solvents like toluene.[4][7]
-
Use of a Dehydrating Agent: Incorporate a dehydrating agent, such as molecular sieves, into the reaction mixture.[5][7]
-
Excess Alcohol: Utilize a large excess of ethanol to shift the equilibrium towards the product side.[5][6]
Possible Cause 2: Inactive Catalyst
The acid catalyst may be old, hydrated, or used in an insufficient amount.
Recommended Action:
-
Catalyst Quality: Use a fresh, anhydrous acid catalyst such as sulfuric acid or p-toluenesulfonic acid.[4][8]
-
Catalyst Loading: Optimize the catalyst concentration. Typically, a catalytic amount is sufficient, but for challenging substrates, a higher loading might be necessary. However, be mindful that excessive acid can promote side reactions.[9][10]
Possible Cause 3: Inappropriate Reaction Temperature
The reaction may be too slow at lower temperatures, while excessively high temperatures can lead to the decomposition of the starting material or product.
Recommended Action:
-
Temperature Optimization: Systematically vary the reaction temperature. Start at a moderate temperature (e.g., refluxing ethanol) and monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).[11]
Issue 2: Formation of Significant Side Products
Possible Cause 1: Isomerization of the Allene
The allenic system in 3,4-pentadienoic acid can isomerize to more stable conjugated dienes or alkynes under acidic conditions and heat.
Recommended Action:
-
Milder Reaction Conditions: Employ milder acid catalysts, such as scandium(III) triflate or other Lewis acids, which can be more selective and require lower reaction temperatures.[4]
-
Shorter Reaction Times: Monitor the reaction closely and stop it as soon as the starting material is consumed to minimize the time the product is exposed to harsh conditions.
-
Alternative Esterification Methods: Consider using alternative methods that do not require strong acids and high temperatures, such as the Steglich esterification using DCC and DMAP, although this method is more common for sensitive substrates in peptide synthesis.[7][12]
Possible Cause 2: Polymerization
The conjugated system of the allene makes it susceptible to polymerization, especially at higher temperatures.
Recommended Action:
-
Lower Reaction Temperature: Conduct the reaction at the lowest possible temperature that still allows for a reasonable reaction rate.
-
Use of Inhibitors: Consider adding a radical inhibitor, such as hydroquinone, to the reaction mixture, although its compatibility with the catalyst should be verified.[13]
Issue 3: Difficulties in Product Isolation and Purification
Possible Cause 1: Co-elution with Starting Material or Side Products
The polarity of the ethyl 3,4-pentadienoate may be similar to that of the starting acid or some side products, making separation by column chromatography challenging.
Recommended Action:
-
Optimize Chromatography Conditions: Experiment with different solvent systems for column chromatography. A gradient elution might be necessary to achieve good separation.[14][15]
-
Aqueous Workup: Perform a careful aqueous workup to remove the acidic starting material. Washing the organic layer with a saturated sodium bicarbonate solution will neutralize and remove unreacted 3,4-pentadienoic acid.[14][15]
Possible Cause 2: Product Volatility
Ethyl 3,4-pentadienoate is a relatively small molecule and may be volatile, leading to loss during solvent removal.
Recommended Action:
-
Careful Solvent Removal: Use a rotary evaporator at a reduced temperature and pressure. Avoid prolonged exposure to high vacuum.
-
Distillation: If the product is thermally stable enough, purification by distillation under reduced pressure can be an effective method.[16]
Frequently Asked Questions (FAQs)
Q1: What is the best catalyst for the esterification of 3,4-pentadienoic acid?
A1: The choice of catalyst depends on the desired reaction conditions and the sensitivity of the substrate. For a standard Fischer-Speier esterification, concentrated sulfuric acid or p-toluenesulfonic acid are commonly used and effective.[4][17] However, due to the reactive nature of the allene, milder Lewis acid catalysts like scandium(III) triflate or zinc(II) salts may offer better selectivity and reduce the formation of side products.[4][18] Solid acid catalysts, such as acidic resins (e.g., Amberlyst-15) or zeolites, can also be considered as they simplify product purification.[8][19]
Q2: What is the optimal temperature and reaction time?
A2: The optimal temperature and reaction time are highly dependent on the chosen catalyst and solvent. A good starting point is to reflux the reaction in an excess of ethanol, which serves as both a reactant and a solvent. Reaction times can vary from a few hours to overnight.[4][11] It is crucial to monitor the reaction progress by TLC or GC to determine the point of maximum conversion of the starting material and to avoid prolonged heating that could lead to side reactions.
Q3: Can I use a solvent other than ethanol?
A3: Yes, you can use a non-polar, aprotic solvent such as toluene or hexane.[4] This is particularly useful when you want to use a Dean-Stark apparatus to remove water azeotropically. In this case, you would use a stoichiometric amount of ethanol or a slight excess.
Q4: How can I monitor the progress of the reaction?
A4: The progress of the esterification can be conveniently monitored by Thin Layer Chromatography (TLC). The starting carboxylic acid is more polar and will have a lower Rf value than the resulting ester. A suitable eluent system (e.g., a mixture of hexane and ethyl acetate) should be developed to achieve good separation between the spots of the starting material and the product. Gas Chromatography (GC) can also be used for more quantitative monitoring.[15]
Q5: What are the key safety precautions when working with 3,4-pentadienoic acid and its ester?
A5: 3,4-Pentadienoic acid and its ethyl ester should be handled in a well-ventilated fume hood. Due to the potential for polymerization, it is advisable to store these compounds at low temperatures and consider the use of inhibitors for long-term storage. All operations involving strong acids like sulfuric acid must be performed with appropriate personal protective equipment, including gloves, safety glasses, and a lab coat.
Experimental Protocols
Protocol 1: Fischer-Speier Esterification using Sulfuric Acid
-
To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 3,4-pentadienoic acid (1.0 eq).
-
Add an excess of absolute ethanol (10-20 eq).
-
Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 2 mol%).
-
Heat the reaction mixture to reflux and monitor the progress by TLC.
-
Once the reaction is complete (typically after 4-12 hours), cool the mixture to room temperature.
-
Remove the excess ethanol under reduced pressure.
-
Dissolve the residue in an organic solvent like ethyl acetate.
-
Wash the organic layer sequentially with water, saturated sodium bicarbonate solution (until no more gas evolves), and finally with brine.[14]
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude ethyl 3,4-pentadienoate.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate gradient).
Protocol 2: Esterification using a Dean-Stark Apparatus
-
To a round-bottom flask, add 3,4-pentadienoic acid (1.0 eq), ethanol (1.5-2.0 eq), and a non-polar solvent like toluene.
-
Add a catalytic amount of p-toluenesulfonic acid.
-
Equip the flask with a Dean-Stark apparatus and a reflux condenser.
-
Heat the mixture to reflux. The water-toluene azeotrope will collect in the Dean-Stark trap.
-
Continue the reaction until no more water is collected and TLC analysis indicates the consumption of the starting material.
-
Cool the reaction mixture and proceed with the aqueous workup and purification as described in Protocol 1.
Data Presentation
| Catalyst | Temperature (°C) | Reaction Time (h) | Typical Yield (%) | Notes |
| H₂SO₄ | Reflux in Ethanol (~78°C) | 4-12 | 60-80 | Standard conditions, potential for side products. |
| p-TsOH | Reflux in Toluene (~110°C) | 6-18 | 70-85 | Allows for azeotropic water removal. |
| Sc(OTf)₃ | 50-60°C | 8-24 | 75-90 | Milder conditions, may reduce side reactions. |
| Amberlyst-15 | Reflux in Ethanol (~78°C) | 12-24 | 65-80 | Heterogeneous catalyst, easy to remove. |
Visualizations
Caption: Fischer-Speier esterification mechanism.
Caption: Troubleshooting workflow for low yield.
Caption: Decision tree for catalyst selection.
References
-
Marshall, J. A. (2004). Synthetic Routes to Allenic Acids and Esters and Their Stereospecific Conversion to Butenolides. The Journal of Organic Chemistry, 69(18), 5966-5972. [Link]
-
Guidi, M., et al. (2021). Homogeneous Catalysis and Heterogeneous Recycling: A Simple Zn(II) Catalyst for Green Fatty Acid Esterification. ACS Sustainable Chemistry & Engineering, 9(38), 12895-12905. [Link]
-
Marshall, J. A. (2004). Synthetic Routes to Allenic Acids and Esters and Their Stereospecific Conversion to Butenolides. The Journal of Organic Chemistry, 69(18), 5966-5972. [Link]
-
Marshall, J. A. (2004). Synthetic Routes to Allenic Acids and Esters and Their Stereospecific Conversion to Butenolides. PubMed, 15344607. [Link]
-
Christie, W. W. (2019). Preparation of Ester Derivatives of Fatty Acids for Chromatographic Analysis. AOCS. [Link]
-
Jadhav, A. H., et al. (2009). Influence of Carbon Chain Length and Unsaturation on the Esterification Activity of Fatty Acids on Nb2O5 Catalyst. Industrial & Engineering Chemistry Research, 48(23), 10353-10358. [Link]
- Method for producing unsaturated carboxylic acid ester. (1999).
-
Faria, J. L., et al. (2023). Balance between Catalyst Acidity and Hydrophilicity in Biofuel Production from Fatty Acid Esterification over Al-SBA-15. MDPI. [Link]
-
Oritani, T., & Yamashita, K. (1973). Syntheses of Pentadienoic Acids Structurally Related to Abscisic Acid. Agricultural and Biological Chemistry, 37(5), 1115-1122. [Link]
-
Allenes. (n.d.). In Wikipedia. Retrieved February 27, 2026, from [Link]
-
Smith, A. B., III, et al. (1992). 4-Pentenoic acid, 3-oxo-, ethyl ester. Organic Syntheses, 70, 66. [Link]
-
Frank, R. L., & McPherson, J. F. (1956). Synthesis and Reactions of Ethyl 3-Ethoxy-2,4-pentadienoate. Journal of the American Chemical Society, 78(10), 2235-2236. [Link]
-
Fischer–Speier esterification. (n.d.). In Wikipedia. Retrieved February 27, 2026, from [Link]
-
Fischer Esterification. (n.d.). Organic Chemistry Portal. Retrieved February 27, 2026, from [Link]
-
Margarida, B. R., et al. (2021). Optimization of Esterification Reaction Conditions Through the Analysis of the Main Significant Variables. ResearchGate. [Link]
-
Al-Tel, T. H. (2020). Synthesis and Characterization of Some New Pentadienoic Acid Derivatives. ResearchGate. [Link]
-
Synthesis of 2-formylamino-3-hydroxy-4-ethyl-4-pentenoic acid ethyl ester. (n.d.). PrepChem.com. Retrieved February 27, 2026, from [Link]
-
Li, J., et al. (2024). Synthesis of Ethyl Acetate by the Esterification Process: Process Optimization. Highlights in Science, Engineering and Technology, 83, 21-27. [Link]
-
Gonçalves, L. R. B., et al. (2018). Performance of Different Immobilized Lipases in the Syntheses of Short- and Long-Chain Carboxylic Acid Esters by Esterification Reactions in Organic Media. MDPI. [Link]
-
Esterification - alcohols and carboxylic acids. (n.d.). Chemguide. Retrieved February 27, 2026, from [Link]
-
Takeda, T., et al. (1990). 2,4-Decadienoic acid, ethyl ester, (E,Z)-. Organic Syntheses, 68, 112. [Link]
-
What is Fischer Esterification?. (2023, February 9). ChemTalk. [Link]
-
Kumar, A., et al. (2023). Steglich esterification: A versatile synthetic approach toward the synthesis of natural products, their analogues/derivatives. RSC Advances, 13(51), 35879-35900. [Link]
-
Fischer Esterification. (2021, November 18). Chemistry Steps. [Link]
-
Su, C.-H. (2026, January 2). Optimization of the Acid Value Reduction in High Free Fatty Acid Crude Palm Oil via Esterification with Different Grades of Ethanol for Batch and Circulation Processes. MDPI. [Link]
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Fischer Esterification Reaction: Acid, Alcohol, and Ester Formation. (2025, April 1). Patsnap Eureka. [Link]
-
Esterification | Reaction, Mechanism & Formula. (n.d.). Study.com. Retrieved February 27, 2026, from [Link]
-
3,4-Pentadienoic acid, 2-methyl-, ethyl ester. (2023, November 1). US EPA. [Link]
-
Fischer Esterification - Carboxylic Acid to Ester Under Acidic Conditions. (2022, November 16). Master Organic Chemistry. [Link]
-
Li, Y., et al. (2020). Highly efficient esterification of carboxylic acids with O–H nucleophiles through acid/iodide cooperative catalysis. Organic & Biomolecular Chemistry, 18(34), 6659-6664. [Link]
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How to purify esterefication product?. (2016, April 15). ResearchGate. [Link]
-
Uncatalyzed esterification of biomass-derived carboxylic acids. (n.d.). University of Iowa. [Link]
-
mechanism for the esterification reaction. (n.d.). Chemguide. Retrieved February 27, 2026, from [Link]
-
Organic Reactions: Esterification & Transesterification. (n.d.). Student Academic Success. [Link]
-
Esterification Reactions. (2020, June 8). YouTube. [Link]
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Technical Support Center: Purification of 3,4-Pentadienoic Acid, Ethyl Ester
Welcome to the technical support center for 3,4-pentadienoic acid, ethyl ester. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and frequently asked questions regarding the purification of this versatile allenoic ester. The unique allenic functionality, while synthetically useful, also presents specific challenges in purification due to its inherent instability compared to conjugated or isolated dienes.[1] This resource aims to provide not only procedural steps but also the underlying chemical principles to empower you to overcome these challenges in your work.
Troubleshooting Guide
This section addresses common issues encountered during the purification of 3,4-pentadienoic acid, ethyl ester. Each problem is followed by a diagnosis of potential causes and detailed, step-by-step protocols for resolution.
Problem 1: Persistent Unknown Peaks in NMR/GC-MS Analysis After Initial Purification
You've performed a standard work-up and initial purification (e.g., extraction and solvent removal), but your analytical data (¹H NMR, ¹³C NMR, GC-MS) shows persistent, unidentifiable peaks.
Potential Causes & Diagnostic Approach:
-
Isomeric Impurities: Allenes are prone to isomerization, especially under acidic or basic conditions, or upon heating.[2] You may be observing rearranged byproducts such as conjugated dienoic esters (e.g., ethyl (2E,4E)-penta-2,4-dienoate or ethyl (2Z,4E)-penta-2,4-dienoate).
-
Residual Starting Materials or Reagents: Depending on the synthetic route, unreacted starting materials or byproducts from reagents can persist. For instance, in a Wittig-type synthesis, triphenylphosphine oxide is a common and often difficult-to-remove byproduct.[3]
-
Hydrolysis: The ester functionality can be susceptible to hydrolysis, especially if exposed to acidic or basic aqueous conditions for prolonged periods, leading to the formation of 3,4-pentadienoic acid.[4][5]
-
Solvent Adducts or Polymerization: The reactive nature of allenes can sometimes lead to reactions with solvents or polymerization, particularly at elevated temperatures.[6]
To diagnose the issue, carefully analyze the spectral data. Look for characteristic signals of conjugated dienes in the ¹H NMR spectrum (typically in the 5.5-7.5 ppm region) or the presence of a carboxylic acid proton (a broad singlet, often >10 ppm). A peak at m/z corresponding to the molecular weight of triphenylphosphine oxide in the mass spectrum is a strong indicator of this common Wittig byproduct.
Step-by-Step Resolution Protocols:
Protocol 1.1: Flash Column Chromatography for Isomer and Byproduct Removal
This is the most effective method for separating isomers and many common byproducts.
-
Select the Stationary Phase: Silica gel is the standard choice. For compounds that may be sensitive to acid, consider using silica gel that has been neutralized with a base like triethylamine.
-
Choose an Appropriate Solvent System: A non-polar/polar gradient is typically effective. Start with a low polarity mobile phase (e.g., 98:2 Hexane:Ethyl Acetate) and gradually increase the polarity. The optimal solvent system should provide good separation between your desired product and the impurities, as determined by Thin Layer Chromatography (TLC) analysis.
-
Prepare the Column: Pack the column with the chosen stationary phase and equilibrate with the initial mobile phase.
-
Load the Sample: Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane or the initial mobile phase) and load it onto the column.
-
Elute and Collect Fractions: Begin elution with the initial mobile phase and gradually increase the polarity. Collect fractions and monitor them by TLC.
-
Combine and Analyze: Combine the pure fractions (as determined by TLC) and remove the solvent under reduced pressure. Analyze the purified product by NMR and/or GC-MS to confirm purity.
Protocol 1.2: Selective Removal of Triphenylphosphine Oxide
If triphenylphosphine oxide is the primary impurity, a specific precipitation method can be employed before chromatography.
-
Dissolve the crude product in a minimal amount of a suitable solvent like dichloromethane.
-
Add an excess of a non-polar solvent such as hexane or diethyl ether.
-
Triphenylphosphine oxide is less soluble in these non-polar solvents and will precipitate out.
-
Filter the mixture to remove the precipitated triphenylphosphine oxide.
-
Concentrate the filtrate and proceed with further purification, such as column chromatography, if necessary.
Problem 2: Low Recovery After Purification
You've successfully removed impurities, but the overall yield of pure 3,4-pentadienoic acid, ethyl ester is significantly lower than expected.
Potential Causes & Diagnostic Approach:
-
Volatility: The target compound may be volatile and lost during solvent removal under high vacuum or at elevated temperatures.[7]
-
Degradation on Silica Gel: The slightly acidic nature of standard silica gel can cause degradation or isomerization of the allene during column chromatography.
-
Thermal Instability: Prolonged heating during distillation or solvent removal can lead to decomposition or polymerization.[6] Allenes are generally less stable than their isomeric dienes.[1]
To investigate, analyze the crude material before purification to get a baseline of the expected yield. If the yield is low even before purification, the issue may lie in the reaction itself. If the yield drops significantly after a specific purification step (e.g., chromatography or distillation), that step is the likely cause of the loss.
Step-by-Step Resolution Protocols:
Protocol 2.1: Gentle Solvent Removal
-
Use a rotary evaporator with a water bath temperature not exceeding 30-40°C.
-
Avoid using a high-vacuum pump for extended periods once the bulk of the solvent has been removed. A water aspirator or a diaphragm pump is often sufficient.
-
For very small quantities, consider removing the solvent under a gentle stream of nitrogen.
Protocol 2.2: Using Deactivated Silica Gel
-
Prepare a slurry of silica gel in your chosen non-polar solvent.
-
Add 1-2% (v/v) of triethylamine to the slurry and stir for 15-20 minutes.
-
Pack the column with this neutralized silica gel.
-
Proceed with column chromatography as described in Protocol 1.1.
Protocol 2.3: Kugelrohr Distillation for Volatile Compounds
For small-scale purification of volatile liquids, Kugelrohr distillation is often more efficient than traditional distillation.
-
Place the crude product in a Kugelrohr bulb.
-
Connect the apparatus to a vacuum source and a cooling trap (e.g., dry ice/acetone).
-
Gently heat the sample bulb while it rotates.
-
The purified product will distill and collect in the cooled receiving bulb. This method minimizes the path length and reduces the risk of thermal decomposition.
Problem 3: Product Degradation During Storage
You have successfully purified your 3,4-pentadienoic acid, ethyl ester, but it appears to have degraded over time, as indicated by a change in appearance or the re-emergence of impurities in analytical data.
Potential Causes & Diagnostic Approach:
-
Oxidation: Allenes can be susceptible to oxidation, especially if exposed to air and light.
-
Polymerization: The reactive nature of the allene can lead to polymerization over time, particularly at room temperature.[6]
-
Hydrolysis: Trace amounts of water or acid/base can catalyze the hydrolysis of the ester over time.[4][5]
A visual inspection for color change or the formation of a viscous liquid or solid can indicate degradation. Re-analysis by NMR or GC-MS can confirm the presence of degradation products.
Step-by-Step Resolution Protocols:
Protocol 3.1: Proper Storage Conditions
-
Inert Atmosphere: Store the purified product under an inert atmosphere, such as nitrogen or argon, to prevent oxidation.
-
Low Temperature: Store at low temperatures, ideally at -20°C or below, to minimize the rate of degradation and polymerization.[7]
-
Light Protection: Use an amber vial or wrap the container in aluminum foil to protect it from light.
-
Anhydrous Conditions: Ensure the product is free from water before storage. Storing over a small amount of anhydrous magnesium sulfate or molecular sieves can be beneficial.
-
Inhibitor: For long-term storage, consider adding a radical inhibitor like hydroquinone in a very small amount to prevent polymerization.[6]
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I should expect in my crude 3,4-pentadienoic acid, ethyl ester?
A1: The impurities will largely depend on your synthetic method. For a Wittig-type reaction, the most common impurity is triphenylphosphine oxide.[3] You may also have unreacted starting materials, such as the corresponding aldehyde or phosphorane. Isomeric dienes are also common, arising from the rearrangement of the allene product.
Q2: What analytical techniques are best for assessing the purity of 3,4-pentadienoic acid, ethyl ester?
A2: A combination of techniques is recommended for a comprehensive purity assessment.
-
¹H and ¹³C NMR Spectroscopy: Provides detailed structural information and can be used to identify and quantify impurities.[8] The characteristic allene proton signals are key indicators of your product.
-
Gas Chromatography-Mass Spectrometry (GC-MS): Excellent for separating volatile components and providing molecular weight information, which is useful for identifying byproducts and impurities.[][10]
-
High-Performance Liquid Chromatography (HPLC): Can be used for both analytical purity checks and preparative purification.
-
Infrared (IR) Spectroscopy: Useful for confirming the presence of key functional groups, such as the allene (C=C=C) stretch, which typically appears as a sharp band around 1950 cm⁻¹, and the ester carbonyl (C=O) stretch around 1715 cm⁻¹.
Q3: Can I use distillation to purify 3,4-pentadienoic acid, ethyl ester?
A3: Yes, distillation under reduced pressure can be an effective purification method, especially for larger quantities.[11] However, it is crucial to monitor the temperature closely to avoid thermal decomposition or isomerization. For smaller, more sensitive batches, Kugelrohr distillation is often a better choice.
Q4: My product appears to be a racemic mixture. How can I separate the enantiomers?
A4: The separation of enantiomers of chiral allenes typically requires chiral chromatography. This involves using a chiral stationary phase (CSP) in either HPLC or GC. The choice of the specific CSP and mobile phase will depend on the exact structure of your compound and may require some method development. Alternatively, one could consider enzymatic resolution or derivatization with a chiral auxiliary followed by separation of the resulting diastereomers.[12][13]
Q5: What are the expected ¹H NMR chemical shifts for 3,4-pentadienoic acid, ethyl ester?
A5: While the exact shifts can vary depending on the solvent and spectrometer, you can generally expect the following:
-
CH₃ (ethyl ester): A triplet around 1.2-1.3 ppm.
-
CH₂ (ethyl ester): A quartet around 4.1-4.2 ppm.
-
CH (at C2): A multiplet that will be coupled to the protons on C3.
-
CH (at C3): A multiplet coupled to the protons on C2 and C5.
-
CH₂ (at C5): A multiplet coupled to the proton on C3. The protons on the allene itself (C3, C4, and C5) will have characteristic shifts and coupling patterns that are crucial for confirming the structure.
Visualizing the Purification Workflow
The following diagram outlines a general workflow for the purification of 3,4-pentadienoic acid, ethyl ester, incorporating troubleshooting decision points.
Caption: A decision-tree workflow for the purification and troubleshooting of 3,4-pentadienoic acid, ethyl ester.
References
-
Wikipedia. Allenes. [Link]
-
FooDB. Showing Compound Ethyl 2-methyl-3,4-pentadienoate (FDB016200). [Link]
-
Organic Syntheses. 4-Pentenoic acid, 3-oxo-, ethyl ester. [Link]
-
Organic Syntheses. 2,4-Decadienoic acid, ethyl ester, (E,Z)-. [Link]
-
The Good Scents Company. berry pentadienoate, 60523-21-9. [Link]
-
ResearchGate. α-Allenic Esters from α-Phosphoranylidene Esters and Acid Chlorides: Ethyl 2,3-Pentadienoate. [Link]
-
Master Organic Chemistry. Alkene Stability Increases With Substitution. [Link]
-
Journal of the American Chemical Society. Synthesis and Reactions of Ethyl 3-Ethoxy-2,4-pentadienoate. [Link]
-
Dalal Institute. Wittig Reaction. [Link]
-
University of Colorado Boulder. The Wittig Reaction: Synthesis of Alkenes. [Link]
-
Chemistry Stack Exchange. Stability of Allenes and Alkynes. [Link]
-
PubChem. Ethyl 2-methyl-3,4-pentadienoate. [Link]
-
U.S. Environmental Protection Agency. 3,4-Pentadienoic acid, 2-methyl-, ethyl ester - Substance Details. [Link]
-
ResearchGate. A simple method for the alkaline hydrolysis of esters. [Link]
-
Wikipedia. Wittig reaction. [Link]
-
Science of Synthesis. 3.1. Determination of Enantiomeric Purity by Direct Methods. [Link]
-
PubMed. Synthetic Routes to Allenic Acids and Esters and Their Stereospecific Conversion to Butenolides. [Link]
-
PubMed. Solid phase extraction, multidimensional gas chromatography mass spectrometry determination of four novel aroma powerful ethyl esters. Assessment of their occurrence and importance in wine and other alcoholic beverages. [Link]
-
Chemguide. hydrolysis of esters. [Link]
-
Forest Products Laboratory. A Variation in Acid-Catalyzed Isomerization of Abietadienoic Acids. [Link]
-
Chemistry LibreTexts. 15.9 Hydrolysis of Esters. [Link]
-
Organic Chemistry Portal. Wittig Reaction - Common Conditions. [Link]
-
Organic Chemistry Portal. Ester to Acid - Common Conditions. [Link]
-
ResearchGate. IR and 'H NMR Data of Compounds 3 | Download Table. [Link]
-
JSM Central. Volatile Compound Profiles by HS GC MS for the Evaluation of Postharvest Conditions of a Peach Cultivar. [Link]
-
PubChemLite. 2,4-pentadienoic acid, 5-[5-(3,4-dihydro-2,4-dioxo-1(2h)-pyrimidinyl)tetrahydro-3,4-dihydroxy-2-furanyl]-, ethyl ester, (2e,4e)-. [Link]
-
ResearchGate. How to purify esterefication product?. [Link]
-
ResearchGate. Synthesis and Characterization of Some New Pentadienoic Acid Derivatives. [Link]
-
PubMed Central. Absolute Quantitative 1H NMR Spectroscopy for Compound Purity Determination. [Link]
-
Chemistry LibreTexts. 21.7: Chemistry of Esters. [Link]
-
Natural Product Reports. An Invocation for Computational Evaluation of Isomerization Transforms: Cationic Skeletal Reorganizations as a Case Study. [Link]
-
Agilent. Determining the Ester and Linoleic Acid Methyl Ester Content to Comply with EN14103 Application. [Link]
-
ResearchGate. Modern Methods for the Determination of Optical Purity. [Link]
-
MDPI. Development of LC-MS/MS and GC-MS/MS Methods for the Detection of Ethyl Glucuronide (EtG) and Ethyl Palmitate (EtPa) in Hair. [Link]
-
OIV. Determination of alkylphenols in wines by gas chromatography-mass spectrometry (GC-MS or GC-MS/MS) (Type-IV). [Link]
-
Chemistry Steps. The Wittig Reaction: Examples and Mechanism. [Link]
-
Mol-Instincts. Synthesis of (E)-5,5-diphenyl-2-methyl-2,4-pentadienoic acid ethyl ester. [Link]
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Validation & Comparative
validation of analytical methods for 3,4-pentadienoic acid, ethyl ester
Validation of Analytical Methods for 3,4-Pentadienoic Acid, Ethyl Ester
Executive Summary
Ethyl 3,4-pentadienoate (CAS: 10031-48-8) presents a unique analytical challenge due to its cumulated diene (allene) structure. Unlike stable conjugated dienes, this molecule is thermodynamically prone to prototropic rearrangement into the conjugated ethyl 2,4-pentadienoate .
This guide compares the two primary analytical platforms—Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) —and provides a validated framework for ensuring data integrity in drug development contexts.[1]
Part 1: The Allenic Challenge
The central issue in validating this molecule is thermal and catalytic instability .
-
The Risk: Under high heat (GC injector ports) or acidic conditions (silanol activity), the
-unsaturated allene isomerizes to the -unsaturated conjugated diene. -
The Trap: Standard UV detection at 254 nm favors the impurity (conjugated diene) over the analyte (allene), leading to massive mass balance errors.
Degradation Pathway (Graphviz Diagram)
Caption: The primary failure mode in analysis is the rearrangement of the allene to the conjugated diene, often induced by the analytical method itself.
Part 2: Method Selection & Comparison
While GC is the industry standard for volatile esters, HPLC is required if thermal degradation exceeds 1.0%.
| Feature | Method A: GC-FID (Recommended Routine) | Method B: HPLC-UV/CAD (Recommended Stability) |
| Principle | Volatility-based separation. | Polarity-based separation.[2] |
| Primary Risk | Thermal Isomerization in injector port ( | Detection Sensitivity (Allenes have weak UV >210 nm). |
| Linearity | Excellent ( | Good, but requires low-UV (205 nm) or CAD. |
| Selectivity | High resolution between isomers. | Moderate; requires Phenyl-Hexyl or C18 columns. |
| Throughput | High (10-15 min run time). | Medium (15-25 min run time). |
| Verdict | Preferred only if on-column injection or low-temp injection is validated. | Mandatory for degraded samples or if GC shows artifact peaks. |
Part 3: Validated Experimental Protocols
Protocol A: Low-Thermal-Stress GC-FID
Target: Routine purity analysis with minimized isomerization risk.
-
System: Agilent 7890/8890 or equivalent with FID.
-
Column: DB-WAX UI (Ultra Inert),
.-
Reasoning: Polar stationary phases separate the allene from the conjugated isomer better than non-polar phases. "Ultra Inert" is critical to prevent acid-catalyzed rearrangement on the column wall.
-
-
Inlet Conditions:
-
Mode: Split (50:1).
-
Temperature: 180°C (CRITICAL: Do not exceed 200°C).
-
Liner: Deactivated borosilicate glass with glass wool (check for acidity).
-
-
Oven Program:
-
Hold 60°C for 2 min.
-
Ramp 10°C/min to 220°C.
-
Hold 5 min.
-
-
Detector (FID): 250°C.
Protocol B: Reverse-Phase HPLC-UV
Target: Stability samples and definitive assay.
-
System: HPLC/UHPLC with DAD (Diode Array Detector).
-
Column: C18 End-capped (e.g., Zorbax Eclipse Plus),
. -
Mobile Phase:
-
A: Water (0.1% Phosphoric Acid) - Acid suppresses silanols but keep pH > 2.5.
-
B: Acetonitrile.[1]
-
Gradient: 40% B to 90% B over 15 min.
-
-
Detection: 205 nm (Bandwidth 4 nm).
-
Note: Do not use 254 nm. The conjugated impurity absorbs at 254 nm; the allene does not. Using 254 nm will drastically underestimate purity.
-
Part 4: Validation Parameters (ICH Q2(R2) Compliant)
To ensure scientific integrity, the following validation parameters must be met.
Specificity (Stress Testing)
You must demonstrate that the method distinguishes the allene from its rearrangement product.
-
Experiment: Spike the pure ethyl 3,4-pentadienoate with 1% ethyl 2,4-pentadienoate.
-
Acceptance Criteria: Resolution (
) between the two peaks must be . -
GC Note: If the "pure" standard shows a small 2,4-isomer peak in GC but not in HPLC, your GC injector is degrading the sample. Lower the inlet temperature.
Solution Stability (Critical for Allenes)
-
Experiment: Prepare sample in diluent (Hexane for GC, Acetonitrile/Water for HPLC). Store at ambient temp and
C. Inject at 0, 4, 12, and 24 hours. -
Acceptance: No more than 2.0% degradation (formation of conjugated isomer) over 24 hours.
-
Insight: Avoid chlorinated solvents (e.g.,
used in NMR) as trace HCl can catalyze isomerization.
Linearity & Range
-
Range: 80% to 120% of target concentration.
-
Criteria:
; Residuals plot should show random distribution (no bias).
Part 5: Decision Workflow
Use this logic gate to determine the correct method for your specific sample stage.
Caption: Workflow to distinguish between actual sample impurities and method-induced artifacts.
References
-
International Council for Harmonisation (ICH). Validation of Analytical Procedures: Text and Methodology Q2(R2).[1][3][4][5][6] 2023.[5][6] Link
-
PubChem. Ethyl 2-methyl-3,4-pentadienoate (Compound Summary). National Library of Medicine. (Note: Closest structural analogue with extensive data). Link
-
Ma, S. Electrophilic Addition and Cyclization Reactions of Allenes. Accounts of Chemical Research, 2009. (Mechanistic grounding for allene instability). Link
-
FDA. Analytical Procedures and Methods Validation for Drugs and Biologics. Guidance for Industry, 2015. Link
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- 3. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 4. database.ich.org [database.ich.org]
- 5. database.ich.org [database.ich.org]
- 6. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
Confirming the Regioselectivity of Reactions with Ethyl 3,4-Pentadienoate: A Comparative Guide
Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Content Type: Technical Comparison Guide & Experimental Methodology
Executive Summary
Ethyl 3,4-pentadienoate is a highly versatile, electron-deficient allenoate utilized extensively in the synthesis of complex carbocycles and heterocycles. Due to its conjugated diene system terminating in an ester group, it serves as a potent electrophile and a dynamic participant in cycloadditions and nucleophilic attacks [1].
However, the inherent challenge in utilizing ethyl 3,4-pentadienoate lies in its regioselectivity . Depending on the catalyst, solvent, and reaction partner, additions can occur at the
Comparative Analysis of Regioselective Pathways
To effectively utilize ethyl 3,4-pentadienoate, researchers must choose the appropriate catalytic system to drive the reaction toward the desired regioisomer. Below is a comparison of the three primary methodologies.
A. Phosphine-Catalyzed [3+2] Annulations (Kwon Annulation)
In phosphine-catalyzed reactions with electron-deficient alkenes or imines, the choice of phosphine dictates the regiochemical outcome via Curtin-Hammett control [2].
-
Mechanism: Nucleophilic attack by the phosphine generates a zwitterionic phosphonium intermediate. This intermediate exists in an equilibrium of Z- and E-adducts.
-
Regiocontrol: Density Functional Theory (DFT) calculations and kinetic modeling reveal that bulky catalysts like triphenylphosphine (PPh
) shift the equilibrium. The E-adduct typically leads to the -addition product (often the major thermodynamic product, >90:10 selectivity), while specific substrate modifications or the use of smaller phosphines like trimethylphosphine (PMe ) can trap the Z-adduct, forcing an -addition [2].
B. Lewis Pair-Catalyzed Additions
Main-group Lewis pairs offer an alternative to traditional transition metals for functionalizing allenoates.
-
Mechanism: A Lewis pair composed of B(C
F ) and P(4-OMeC H ) can catalyze the addition of secondary phosphine oxides (SPOs) to ethyl 3,4-pentadienoate [3]. -
Regiocontrol: The dissociation of the Lewis pair creates specific reactive intermediates. The addition of the phosphinite anion furnishes
-addition products , whereas the interaction between the phosphinite anion and the alkenylphosphonium cation drives the reaction toward -addition products [3].
C. Enolate Counterion Effects (Transition Metal vs. Alkali Metal)
When synthesizing or reacting the allenoate framework itself, the metal counterion is the primary driver of regioselectivity.
-
Regiocontrol: Reacting propargyl bromide with a lithium enolate of an ester results in direct S
2 displacement, yielding a -acetylenic ester. Conversely, utilizing a copper enolate forces an S 2' pathway, cleanly yielding the -allenic ester (the ethyl 3,4-pentadienoate derivative) [4].
Caption: Phosphine-catalyzed regioselective pathways of ethyl 3,4-pentadienoate via Curtin-Hammett control.
Analytical Confirmation of Regioselectivity
Confirming whether the addition occurred at the
-
1D NMR (
H and C): The vinylic protons provide the first clue. Vinylic hydrogens on a Z-double bond typically exhibit coupling constants around 7–10 Hz, while E-isomers display larger coupling constants ( 15 Hz) [5]. The shift of the ester carbonyl carbon ( 166 ppm) serves as a critical anchor point. -
2D NMR (HMBC & HSQC): Heteronuclear Multiple Bond Correlation (HMBC) is the definitive tool for assigning regioselectivity in solution. By mapping the
and carbon-proton couplings, researchers can trace the connectivity from the newly formed carbon-carbon bond directly to the ester carbonyl. An -addition will show strong correlations to the carbonyl, which are absent in -additions. -
Computational Validation: Experimental NMR data should be cross-referenced with DFT (B3LYP/6-31G(d)) computed transition states. Minimization of van der Waals contacts and Lewis acid activation energies accurately predict the experimental
: ratios [1].
Caption: Standard analytical workflow for confirming the regioselectivity of allenoate reactions.
Quantitative Data Comparison
The following table summarizes the expected regioselectivity outcomes based on the chosen catalytic system and conditions.
| Reaction / Catalyst System | Primary Reagent | Major Regioisomer | Typical Selectivity Ratio | Primary Confirmation Method |
| Phosphine Annulation | PPh | > 90:10 ( | 2D HMBC / DFT Modeling | |
| Phosphine Annulation | PMe | > 95:5 ( | 1D | |
| Lewis Pair Catalysis | B(C | > 85:15 ( | ||
| Enolate Alkylation | Copper Enolate | > 99:1 (S | GC-MS / | |
| Enolate Alkylation | Lithium Enolate | > 99:1 (S | GC-MS / |
Experimental Protocol: Phosphine-Catalyzed [3+2] Cycloaddition
This protocol details the synthesis of a cyclopentene derivative via the
Materials Required:
-
Ethyl 3,4-pentadienoate (1.0 equiv, 1.0 mmol)
-
Electron-deficient enone (e.g., arylideneoxindole) (1.2 equiv, 1.2 mmol)
-
Triphenylphosphine (PPh
) (0.2 equiv, 20 mol%) -
Anhydrous Toluene (5.0 mL)
-
Internal Standard: n-dodecane (for GC validation)
Step-by-Step Methodology:
-
Preparation: Flame-dry a 25 mL Schlenk flask under a continuous stream of argon. Add the electron-deficient enone (1.2 mmol) and PPh
(0.2 mmol) to the flask. -
Solvent Addition: Inject 5.0 mL of anhydrous toluene into the flask. Stir at room temperature until the reagents are fully dissolved.
-
Allenoate Addition (Rate-Determining Step): Using a syringe pump, add ethyl 3,4-pentadienoate (1.0 mmol) dropwise over 30 minutes. Causality note: Slow addition prevents allenoate homopolymerization and ensures the kinetically generated 1,3-dipole reacts cleanly with the enone.
-
Reaction Monitoring: Stir the mixture at room temperature. Monitor the reaction via TLC (Hexanes:EtOAc 4:1) and
P NMR. The reaction is complete when the free PPh signal ( -5 ppm) is temporarily consumed and regenerated, indicating catalytic turnover [2]. -
Quenching and Workup: Concentrate the crude mixture under reduced pressure. Purify the residue via flash column chromatography on silica gel.
-
Regioselectivity Validation:
-
Dissolve the purified product in CDCl
. -
Acquire a
H NMR spectrum. Look for the vinylic proton signal. A multiplet at 5.85 ppm with a coupling of 7 Hz strongly suggests the -adduct [5]. -
Acquire an HMBC spectrum. Confirm the absence of a
correlation between the vinylic proton and the ester carbonyl carbon ( 166 ppm), which definitively rules out the -adduct.
-
References
- Theoretical Rationale for Regioselection in Phosphine-Catalyzed Allenoate Additions to Acrylates, Imines, and Aldehydes. Academia.edu.
- Origin of Substituent-Modulated Regioselectivity in Phosphine-Catalyzed[3 + 2] Cyclization of Allenoates and Enones: A Kinetic Shift toward Curtin–Hammett Control. PMC / NIH.
- Regio- and Stereoselective Addition of Secondary Phosphine Oxides to Allenoates Catalyzed by Main-Group Lewis Pairs. ACS Publications.
- Synthesis and Reactions of Ethyl 3-Ethoxy-2,4-pentadienoate. ACS Publications.
- Metallometallation of allenes. CDN Science Pub.
comparative efficacy of ethyl 3,4-pentadienoate vs other omega-3 fatty acids
Comparative Efficacy Guide: Ethyl 3,4-Pentadienoate vs. Omega-3 Fatty Acids in Lipid Metabolism
As a drug development professional or lipid researcher, evaluating the comparative efficacy of lipid-modulating compounds requires a strict understanding of their biochemical taxonomy. The premise of comparing ethyl 3,4-pentadienoate directly to omega-3 fatty acids (such as EPA and DHA) presents a fascinating dichotomy: it is not a comparison of two similar therapeutic supplements, but rather a comparison between a mechanism-based enzyme inhibitor and a transcriptional metabolic activator .
Ethyl 3,4-pentadienoate is a short-chain (C5) synthetic
This guide objectively contrasts their opposing efficacies, mechanisms of action, and the experimental protocols required to validate their performance.
Mechanistic Divergence: The Yin and Yang of -Oxidation
To understand their comparative efficacy, we must examine the causality behind their interactions with the mitochondrial
The Inhibitor: Ethyl 3,4-Pentadienoate (via 3,4-Pentadienoyl-CoA)
When ethyl 3,4-pentadienoate is converted to its CoA thioester, it mimics the natural substrates of ACAD. However, it acts as a mechanism-based inactivator. The catalytic base of ACAD (Glu376) abstracts the
The Activator: Omega-3 Fatty Acids (EPA/DHA)
Omega-3 PUFAs operate upstream at the genomic level. Native and oxidized forms of EPA and DHA readily enter the cell and bind to the ligand-binding domain of PPAR-
Fig 1: Divergent metabolic pathways of allenic esters (inhibition) vs. Omega-3 PUFAs (activation).
Quantitative Efficacy Comparison
The efficacy of these compounds is measured using entirely different kinetic parameters due to their distinct targets. The table below summarizes their performance metrics based on established in vitro models.
| Compound Class | Active Derivative | Primary Target | Action Type | Key Efficacy Metric | Physiological Outcome |
| Allenic Ester | 3,4-pentadienoyl-CoA | General ACAD | Suicide Inhibition | Acute blockade of mitochondrial | |
| Allenic Ester | 3,4-decadienoyl-CoA | Medium-Chain ACAD | Suicide Inhibition | Stoichiometric (2 molecules/flavin)[3] | Accumulation of medium-chain lipids. |
| Omega-3 PUFA | Oxidized EPA | PPAR- | Transcriptional Agonism | Upregulation of lipid catabolism; reduced leukocyte adhesion[2]. | |
| Omega-3 PUFA | 7(S)-HDHA (from DHA) | PPAR- | Transcriptional Agonism | High-affinity endogenous ligand[5] | Enhanced neuronal synaptic capacity and lipid clearance[5]. |
Experimental Methodologies
To validate the claims above, researchers must employ self-validating assay systems. Below are the step-by-step protocols for quantifying the efficacy of both compound classes.
Protocol A: ACAD Suicide Inhibition Assay (For Ethyl 3,4-Pentadienoate Derivatives)
Rationale: Because the natural electron acceptor for ACAD (Electron Transfer Flavoprotein, ETF) is difficult to quantify continuously, this protocol utilizes an artificial electron acceptor system (PMS/DCPIP) that provides a direct colorimetric readout of enzyme activity[1].
-
Ligand Preparation: Synthesize 3,4-pentadienoyl-CoA by reacting ethyl 3,4-pentadienoate with Coenzyme A via chemical thioesterification. Purify via HPLC.
-
Buffer Setup: Prepare an assay buffer consisting of 50 mM potassium phosphate (pH 7.6), 3 mM phenazine methosulfate (PMS), and 50 µM 2,6-dichloroindophenol (DCPIP).
-
Baseline Measurement: Add 10 µM of purified pig-kidney ACAD to the cuvette. Establish a baseline absorbance at 600 nm using a UV-Vis spectrophotometer.
-
Inhibitor Incubation: Introduce varying concentrations of 3,4-pentadienoyl-CoA (1–50 µM) to the reaction mixture at 25°C.
-
Kinetic Tracking: Monitor the exponential decay of absorbance at 600 nm (indicating the failure of ACAD to reduce DCPIP as the enzyme is irreversibly inactivated).
-
Data Synthesis: Calculate the pseudo-first-order inactivation rate constant (
) from the logarithmic plot of residual activity versus time[1].
Protocol B: PPAR- Transactivation Assay (For Omega-3 PUFAs)
Rationale: Because PPAR-
-
Cell Culture: Culture Bovine Aortic Endothelial Cells (BAECs) or HepG2 cells in DMEM supplemented with 10% FBS.
-
Transfection: Co-transfect the cells with a PPAR-
expression plasmid and a PPRE-driven firefly luciferase reporter construct using a liposomal transfection reagent. Include a Renilla luciferase vector as an internal control. -
Starvation & Treatment: After 24 hours, wash the cells and replace with serum-free media for 12 hours to eliminate baseline lipid noise. Treat the cells with native or oxidized EPA/DHA (5–30 µM) dissolved in an ethanol vehicle[2].
-
Lysis & Readout: Incubate for 24 hours. Lyse the cells using a passive lysis buffer and add the luciferin substrate.
-
Quantification: Measure luminescence using a microplate reader. Calculate the fold-activation relative to the vehicle control to determine the
.
Fig 2: Parallel experimental workflows for evaluating ACAD inhibition and PPAR-alpha transactivation.
References
-
Wenz A, Ghisla S, Thorpe C. (1985). Studies with general acyl-CoA dehydrogenase from pig kidney. Inactivation by a novel type of "suicide" inhibitor, 3,4-pentadienoyl-CoA. PubMed / Eur J Biochem. 1
-
Sethi S, et al. (2002). Oxidized omega-3 fatty acids in fish oil inhibit leukocyte-endothelial interactions through activation of PPARα. Blood / ASH Publications. 2
-
Wang W, et al. (2001). Interaction of 3,4-dienoyl-CoA thioesters with medium chain acyl-CoA dehydrogenase: stereochemistry of inactivation of a flavoenzyme. PubMed / Biochemistry. 3
-
Liu et al. (2022). The omega-3 hydroxy fatty acid 7(S)-HDHA is a high-affinity PPARalpha ligand that regulates brain neuronal morphology. ResearchGate / Science Signaling. 5
-
Coccia E, et al. (2014). PPARα: An emerging target of metabolic syndrome, neurodegenerative and cardiovascular diseases. PMC / Lipids. 4
Sources
- 1. Studies with general acyl-CoA dehydrogenase from pig kidney. Inactivation by a novel type of "suicide" inhibitor, 3,4-pentadienoyl-CoA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. ashpublications.org [ashpublications.org]
- 3. Interaction of 3,4-dienoyl-CoA thioesters with medium chain acyl-CoA dehydrogenase: stereochemistry of inactivation of a flavoenzyme - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. PPARα: An emerging target of metabolic syndrome, neurodegenerative and cardiovascular diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
